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  • Product: Oxepin
  • CAS: 291-70-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Oxepin Ring System: Synthesis and Reactivity

For Researchers, Scientists, and Drug Development Professionals The oxepin ring system, a seven-membered oxygen-containing heterocycle, represents a fascinating and challenging scaffold in organic chemistry and medicinal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxepin ring system, a seven-membered oxygen-containing heterocycle, represents a fascinating and challenging scaffold in organic chemistry and medicinal chemistry. Its unique structural and electronic properties, characterized by a boat-like conformation and a dynamic valence tautomeric relationship with its corresponding benzene (B151609) oxide, have intrigued chemists for decades. This technical guide provides a comprehensive overview of the synthesis and reactivity of the oxepin core, with a focus on methodologies relevant to researchers and professionals in drug development.

Introduction to the Oxepin Ring System

Oxepine (C₆H₆O) is an unsaturated seven-membered heterocycle that exists in a temperature- and solvent-dependent equilibrium with its valence tautomer, benzene oxide.[1][2] This equilibrium is a defining feature of the oxepin system and significantly influences its reactivity.[2] The parent oxepin is a non-planar, non-aromatic molecule, exhibiting properties of a cyclic polyene.[3][4] The presence of the oxepin motif in a variety of natural products with interesting biological activities has spurred the development of numerous synthetic strategies to access this unique heterocyclic core.[3][5]

Synthesis of the Oxepin Ring System

A diverse array of synthetic methodologies has been developed to construct the oxepin and its derivatives. These methods can be broadly categorized into several key strategies, each with its own advantages and limitations.

Intramolecular Cyclization Reactions

2.1.1. Ullmann Condensation

The intramolecular Ullmann condensation is a powerful and widely employed method for the formation of the oxepin ring, particularly for the synthesis of dibenzo[b,f]oxepines.[3][6] This copper-catalyzed reaction involves the formation of a diaryl ether linkage, followed by ring closure.

Table 1: Selected Examples of Oxepin Synthesis via Intramolecular Ullmann Condensation

Starting Material(s)Reagents and ConditionsProductYield (%)Reference
2-hydroxy-2',4'-dinitrostilbenesSodium azide (B81097), DMSO, 120 °C, 24 hSubstituted dibenzo[b,f]oxepines-[6]
Z-stilbene precursorCopper(I)triflate, caesium carbonateSalvianolic acid N precursor88[3][4]
Phenol and dihaloareneCuI, Salox, Cs₂CO₃, MeCN, 80 °CDiaryl ether intermediate69-85[6]
Dihydrostilbene precursorCuBr·DMSDihydro[b,f]oxepine derivative89[7]

Experimental Protocol: Synthesis of a Dibenzo[b,f]oxepine Precursor via Intramolecular Ullmann Coupling [8]

This protocol provides a general procedure for the intramolecular Ullmann coupling to form a dihydrooxepine intermediate.

  • Reagents:

    • Precursor molecule containing a vinyl halide and a hydroxyl group

    • Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

    • Copper(I) iodide (CuI) (0.1-0.2 eq)

    • 1,10-phenanthroline (0.1-0.2 eq)

    • Anhydrous, degassed dimethylformamide (DMF) or pyridine

  • Procedure:

    • To a reaction vessel, add the precursor molecule, cesium carbonate, copper(I) iodide, and 1,10-phenanthroline.

    • Add anhydrous, degassed solvent to achieve a substrate concentration of 0.01-0.1 M.

    • Heat the reaction mixture to 110-140 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

    • Dilute the filtrate with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

2.1.2. Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a versatile tool for the synthesis of various cyclic structures, including dihydrooxepins.[3][9] This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the formation of a new double bond with the concomitant release of a small volatile olefin.

Table 2: Selected Examples of Dihydrooxepin Synthesis via Ring-Closing Metathesis

| Starting Material | Catalyst | Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Diene precursor for Janoxepin | Grubbs' second-generation catalyst | - | Dihydrooxepin intermediate | 81 |[3] | | Racemic diene 150 | Grubbs' first-generation catalyst (4 additions of 5 mol%) | Benzene, reflux, 20 h | Oxygen-bridged cyclooctene (B146475) 151 | 83 |[3][4] | | Prochiral 4-(allyloxy)hepta-1,6-diynes | Grubbs' first-generation catalyst, ethene | Dichloromethane, 25 °C | 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans | Moderate to excellent |[10] | | Silyl (B83357) ether 17 | Grubbs' II catalyst | - | Cyclic silyl ether 6 | High |[9] |

Experimental Protocol: General Procedure for Ring-Closing Metathesis [11]

This protocol outlines a general procedure for performing RCM on a peptide-resin, which can be adapted for the synthesis of dihydrooxepins in solution.

  • Reagents:

  • Procedure:

    • Dissolve the Grubbs' catalyst in 1,2-dichloroethane to prepare a 10 mM solution.

    • Degas the catalyst solution.

    • Add the degassed catalyst solution to the diene substrate.

    • Stir the mixture at room temperature for 2 hours.

    • The reaction can be monitored by TLC or HPLC.

    • Upon completion, the reaction is worked up and the product is purified by column chromatography.

Cycloaddition Reactions

Diels-Alder Reaction

The Diels-Alder reaction provides a powerful method for the construction of the oxepin ring system, often starting from furan (B31954) derivatives. The initial [4+2] cycloaddition between a furan and a dienophile forms a 7-oxanorbornadiene (B1225131) intermediate, which can then be converted to the oxepine through subsequent photochemical or thermal rearrangement.[12][13]

Experimental Protocol: General Diels-Alder Reaction [14][15]

This is a generalized protocol for a Diels-Alder reaction, which can be adapted for the synthesis of oxepin precursors.

  • Reagents:

    • Diene (e.g., freshly cracked cyclopentadiene)

    • Dienophile (e.g., maleic anhydride)

    • Solvent (e.g., ethyl acetate/hexane or xylene)

  • Procedure:

    • Dissolve the dienophile in the chosen solvent in an Erlenmeyer flask, warming if necessary.

    • Cool the solution in an ice bath.

    • Add the diene to the solution and swirl to mix.

    • Allow the product to crystallize. Gentle heating to redissolve and slow cooling can promote recrystallization.

    • Collect the product by suction filtration.

Reactivity of the Oxepin Ring System

The reactivity of oxepins is largely dictated by the dynamic equilibrium with their benzene oxide tautomers and their cyclic polyene character.

Valence Tautomerism: Oxepin-Benzene Oxide Equilibrium

The equilibrium between oxepin and benzene oxide is a cornerstone of its chemistry.[1][2] The position of this equilibrium is influenced by factors such as temperature, solvent polarity, and the nature of substituents on the ring.[2] At cryogenic temperatures in a nonpolar environment, oxepin is slightly more stable than benzene oxide.[1][16][17] However, solvent interactions can reverse this stability.[1][16][17]

Table 3: Thermodynamic Data for the Benzene Oxide-Oxepin Equilibrium

ParameterValueConditionsReference
ΔG²⁹⁸-1.51 kcal/molArgon matrix, 3 K (resembles room temp. equilibrium)[1]
ΔG²⁹⁸ (calculated)-1.20 kcal/molCCSD(T)/def2-TZVP[1]
ΔH-1.7 kcal/molCF₃Br/pentane[2]
ΔG (approx.)-1.3 kcal/molRoom temperature[2]
Rate constant (1 → 2)~5.3 x 10⁻⁵ s⁻¹Solid argon, 3 K[1]
Cycloaddition Reactions

As cyclic polyenes, oxepins can participate in cycloaddition reactions, acting as either a 2π, 4π, or 6π component depending on the reaction partner.[12] With electron-poor dienophiles, the benzene oxide tautomer is often the reactive species, undergoing a [4+2] cycloaddition.[12]

Reactions with Electrophiles and Nucleophiles

The oxepin-benzene oxide system can react with both electrophiles and nucleophiles. Protonation typically occurs at the oxygen atom, leading to ring opening and the formation of phenols.[18] The benzene oxide tautomer can react with nucleophiles in a manner analogous to simple epoxides, although it is generally unreactive towards nitrogen nucleophiles like ammonia (B1221849) and amines but does react with the azide ion.[18]

Oxepins in Medicinal Chemistry and Drug Development

The oxepin scaffold is present in a number of natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antidepressant properties.[19] A notable example is doxepin (B10761459), a tricyclic antidepressant that contains a dibenzo[b,f]oxepine core.[20]

Doxepin Metabolism Pathway

The metabolic pathway of doxepin involves several cytochrome P450 enzymes, primarily CYP2C19 and CYP2D6.[20] The major metabolic route is demethylation to the active metabolite desmethyldoxepin (nordoxepin).[20]

Doxepin_Metabolism Doxepin Doxepin Desmethyldoxepin Desmethyldoxepin (Nordoxepin) Doxepin->Desmethyldoxepin Demethylation (CYP2C19, CYP1A2, CYP3A4, CYP2C9) Hydroxydoxepin Hydroxylated Doxepin Doxepin->Hydroxydoxepin Hydroxylation (CYP2D6) Doxepin_N_oxide Doxepin N-oxide Doxepin->Doxepin_N_oxide Oxidation Hydroxydesmethyldoxepin Hydroxylated Desmethyldoxepin Desmethyldoxepin->Hydroxydesmethyldoxepin Hydroxylation (CYP2D6) Glucuronides Glucuronide Conjugates Hydroxydoxepin->Glucuronides Glucuronidation Hydroxydesmethyldoxepin->Glucuronides Glucuronidation Doxepin_N_oxide->Glucuronides Glucuronidation

Metabolic pathway of the dibenzo[b,f]oxepine-containing drug, Doxepin.
Logical Workflow for Oxepin-Containing Drug Discovery

The synthesis of novel oxepin derivatives for drug discovery often follows a structured workflow, starting from initial hit identification to lead optimization.

Oxepin_Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Synthesis & SAR cluster_2 Preclinical Development Hit_ID Hit Identification (e.g., HTS, Natural Products) Target_Validation Target Validation Hit_ID->Target_Validation Hit_to_Lead Hit-to-Lead Optimization Target_Validation->Hit_to_Lead Synthesis Synthesis of Oxepin Analogs (e.g., Ullmann, RCM) Hit_to_Lead->Synthesis SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR ADME ADME/Tox Profiling SAR->ADME In_Vivo In Vivo Efficacy Studies ADME->In_Vivo Candidate Lead Candidate Selection In_Vivo->Candidate

A logical workflow for the discovery and development of oxepin-containing drugs.

Spectroscopic Characterization of Oxepins

The characterization of oxepin derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR: The protons on the oxepin ring typically appear in the olefinic region of the ¹H NMR spectrum. For the parent oxepin at low temperatures, distinct peaks for the oxepin and benzene oxide tautomers can be observed, with oxepin protons appearing around 5.1 and 6.3 ppm and benzene oxide protons at 4.0 and 6.3 ppm.[3][4]

¹³C NMR: The carbon atoms of the oxepin ring also give characteristic signals in the ¹³C NMR spectrum, which can be used to confirm the structure of the heterocyclic core.

IR Spectroscopy: The IR spectrum of an oxepin derivative will show characteristic C-H and C=C stretching frequencies for the olefinic portions of the molecule, as well as a C-O-C stretching band.

Table 4: General Spectroscopic Data Ranges for Oxepin Derivatives

TechniqueFunctional GroupTypical Wavenumber (cm⁻¹) / Chemical Shift (ppm)Reference
IRC=O (in oxazepinones)1653-1677[21]
IRC-O-CVaries with substitution[22][23]
¹H NMROlefinic H (Oxepin)5.1 - 6.3[3][4]
¹H NMREpoxide H (Benzene Oxide)4.0, 6.3[3][4]
¹³C NMROlefinic CVaries with substitution[24][25]

Conclusion

The oxepin ring system continues to be an area of active research, driven by the quest for novel synthetic methodologies and the desire to harness the biological potential of oxepin-containing molecules. The synthetic strategies and reactivity patterns outlined in this guide provide a solid foundation for researchers and professionals engaged in the synthesis and application of this unique heterocyclic scaffold. A thorough understanding of the interplay between the oxepin and benzene oxide tautomers is crucial for predicting and controlling the outcomes of chemical transformations involving this fascinating ring system. As new catalytic systems and synthetic methods are developed, the accessibility and utility of oxepin derivatives in drug discovery and other fields are poised to expand even further.

References

Protocols & Analytical Methods

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Technical Notes & Optimization

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Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Prudent Disposal of Oxepin in a Laboratory Setting

A comprehensive guide for the safe management and disposal of oxepin, ensuring the safety of laboratory personnel and environmental protection. For researchers, scientists, and professionals in drug development, the prop...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for the safe management and disposal of oxepin, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount. This document provides a detailed operational plan for the safe disposal of oxepin (C₆H₆O, CAS No. 291-70-3), a heterocyclic organic compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for oxepin, a conservative approach, treating the substance as a hazardous waste with unknown toxicity, is mandated.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat.

  • Ventilation: All handling of oxepin and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.

  • Spill Kit: Ensure an appropriate spill kit for organic solvents is readily available.

Step-by-Step Disposal Protocol

The disposal of oxepin must be managed as a hazardous chemical waste stream. The following procedure outlines the necessary steps for its collection and disposal.

  • Waste Characterization and Segregation:

    • Treat all oxepin waste as hazardous.

    • Segregate oxepin waste from all other waste streams, particularly from aqueous and non-halogenated waste, to prevent unforeseen chemical reactions.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for organic waste.

    • Ensure the container is in good condition with a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste."

    • The label must include the full chemical name, "Oxepin," and its CAS number, "291-70-3." Avoid using abbreviations or chemical formulas.

    • Indicate the potential hazards (e.g., "Flammable," "Toxic - Handle with Caution").

  • Waste Accumulation:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from sources of ignition and incompatible materials.

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with oxepin, such as pipette tips, gloves, and absorbent pads, must be considered hazardous waste.

    • These contaminated materials should be placed in the same dedicated oxepin waste container.

  • Final Disposal:

    • Arrange for the collection and disposal of the oxepin waste through a licensed hazardous waste disposal company.

    • Provide the disposal company with all available information regarding the waste stream.

    • Under no circumstances should oxepin be disposed of down the drain or in regular solid waste.

Quantitative Data Summary

As no specific quantitative data for the disposal of oxepin is available, the following table provides general guidelines for the handling of hazardous organic chemical waste.

ParameterGuidelineRationale
Container Fill Level Max. 80% of total volumeTo accommodate for vapor expansion and prevent spills.
Storage Temperature Cool, dry, and well-ventilated area; typically 15-25°C (59-77°F)To minimize volatilization and potential degradation.
Segregation Separate from acids, bases, oxidizers, and aqueous waste.To prevent dangerous chemical reactions.
Labeling Requirement Full chemical name, CAS number, "Hazardous Waste," and hazard pictograms.To ensure clear identification and safe handling by all personnel and waste haulers.

Experimental Protocols

As this document provides procedural guidance for disposal and does not cite specific experimental results, there are no experimental protocols to detail. The provided disposal plan is based on established best practices for the management of hazardous chemical waste in a laboratory setting.

Logical Workflow for Oxepin Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of oxepin.

OxepinDisposalWorkflow Oxepin Disposal Procedure start Start: Oxepin Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Oxepin Waste fume_hood->segregate container Select Appropriate Waste Container (HDPE/Glass) segregate->container label Label Container: 'Hazardous Waste' 'Oxepin, CAS 291-70-3' container->label collect Collect Liquid Waste and Contaminated Solids label->collect seal Securely Seal Container (Not >80% Full) collect->seal store Store in Designated Secondary Containment Area seal->store contact_disposal Contact Licensed Hazardous Waste Disposal Company store->contact_disposal end End: Waste Transferred for Proper Disposal contact_disposal->end

Caption: Logical workflow for the safe disposal of oxepin.

Handling

Essential Safety and Handling Guide: Personal Protective Equipment for Oxepin

This guide provides crucial safety and logistical information for laboratory professionals handling Oxepin. Adherence to these protocols is vital for ensuring personal safety and minimizing environmental contamination.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Oxepin. Adherence to these protocols is vital for ensuring personal safety and minimizing environmental contamination. The following procedures are based on established best practices for handling heterocyclic compounds with potential hazards.

Hazard Assessment and Engineering Controls

All handling of Oxepin must be conducted within a certified chemical fume hood to mitigate the risk of inhalation exposure.[1][2] An emergency shower and eyewash station should be readily accessible.[2]

Personal Protective Equipment (PPE) Selection and Use

A multi-layered approach to PPE is mandatory to protect against skin contact, inhalation, and splashes.[1] The following table summarizes the required PPE for handling Oxepin.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles are required at all times.[1] A face shield must be worn over goggles when there is a risk of splashing.[1]
Hand Protection Double-gloving with chemically resistant gloves is required. An outer glove of butyl rubber or Viton is recommended over a standard inner nitrile glove.[1][3] Gloves should be chemotherapy-rated (ASTM D6978).[4][5] Contaminated gloves must be replaced immediately.[2][6]
Body Protection A flame-resistant lab coat is mandatory.[1] For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1] For larger quantities, a disposable coverall of low permeability is recommended.[2]
Respiratory Protection All work must be conducted in a certified chemical fume hood.[1] If there is a risk of exposure exceeding occupational limits, a full-face respirator with an appropriate organic vapor cartridge should be used.[1][7]

Operational Plan: Step-by-Step Handling Protocol

Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents inside the fume hood.

  • Designate a specific area within the fume hood for handling Oxepin to contain potential contamination.

Donning PPE:

  • Wash hands thoroughly with soap and water.[6]

  • Don the inner pair of nitrile gloves.

  • Don the flame-resistant lab coat, ensuring it is fully buttoned.[2]

  • If required, don a chemical-resistant apron.

  • Don the outer pair of chemically resistant gloves, ensuring the cuffs of the lab coat are tucked into the gloves.[6]

  • Don chemical splash goggles.

  • If necessary, don a face shield over the goggles.

  • If required, perform a fit check for the respirator.

Handling:

  • Conduct all manipulations of Oxepin within the designated area of the fume hood.

  • Use calibrated pipettes or syringes for liquid transfers to minimize aerosol generation.[1]

  • Keep containers of Oxepin closed when not in use.

Post-Handling:

  • Securely cap the primary container of Oxepin.

  • Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.

  • Properly doff PPE as described in the disposal plan.

Disposal Plan for Contaminated Materials

Proper disposal of contaminated PPE is critical to prevent secondary exposure.[8][9]

Doffing and Disposal Procedure:

  • Outer Gloves: While still in the work area, remove the outer gloves without touching the inside and dispose of them in a designated hazardous waste container.[6][10]

  • Face Shield and Goggles: Remove the face shield (if used) and goggles from the back and place them in a designated area for decontamination.[10]

  • Gown/Apron: Remove the apron and/or lab coat by turning it inside out to contain any contamination and place it in a designated container for hazardous waste or specialized laundering.[10][11]

  • Inner Gloves: Remove the inner gloves and dispose of them in the hazardous waste container.[10]

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

All disposable items contaminated with Oxepin, such as pipette tips and gloves, must be placed in a sealed, clearly labeled hazardous waste container within the fume hood.[1][8] Non-disposable glassware must be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.[1] Follow your institution's specific guidelines for hazardous waste disposal.[8]

PPE_Workflow_for_Oxepin_Handling cluster_prep Preparation cluster_donning PPE Donning Sequence cluster_handling Handling cluster_doffing PPE Doffing & Disposal Sequence cluster_waste Waste Management prep1 Hazard Assessment prep2 Assemble Equipment in Fume Hood prep1->prep2 don1 Inner Gloves prep2->don1 don2 Lab Coat / Apron don1->don2 don3 Outer Gloves don2->don3 don4 Eye/Face Protection don3->don4 don5 Respirator (if needed) don4->don5 handle Conduct Experiment in Fume Hood don5->handle doff1 Remove Outer Gloves handle->doff1 doff2 Remove Eye/Face Protection doff1->doff2 waste1 Contaminated PPE in Hazardous Waste doff1->waste1 doff3 Remove Gown / Apron doff2->doff3 waste2 Decontaminate Reusable Equipment doff2->waste2 doff4 Remove Inner Gloves doff3->doff4 doff3->waste1 doff5 Wash Hands doff4->doff5 doff4->waste1

Caption: Logical workflow for safe handling of Oxepin, from preparation to disposal.

References

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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